

Spectroscopic Analysis of 4-Bromo-1H-indol-6-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1H-indol-6-ol

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An In-depth Examination of the Structural Elucidation of a Key Synthetic Intermediate

Introduction

4-Bromo-1H-indol-6-ol is a halogenated indole derivative of significant interest to the medicinal chemistry and drug development communities. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of a bromine atom at the 4-position and a hydroxyl group at the 6-position offers unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a detailed overview of the spectroscopic data for **4-Bromo-1H-indol-6-ol**, focusing on the primary techniques used for its structural characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this compound is crucial for researchers to verify its identity and purity during synthesis and to predict its reactivity in subsequent chemical transformations.

Molecular Structure and Isomerism

The core of **4-Bromo-1H-indol-6-ol** is the bicyclic indole ring system. The numbering of the indole ring is standard, with the nitrogen atom at position 1. The key substituents are a bromine atom at the 4-position of the benzene ring portion and a hydroxyl group at the 6-position. It is important to distinguish this compound from its isomers, such as 6-bromo-1H-indol-4-ol, as

they will exhibit distinct spectroscopic properties. The CAS number for **4-Bromo-1H-indol-6-ol** is 885518-89-8.^[1]

Figure 1: Chemical structure and basic information for **4-Bromo-1H-indol-6-ol**.

Spectroscopic Data and Interpretation

Detailed experimental spectroscopic data for **4-Bromo-1H-indol-6-ol** is not readily available in the public domain literature based on current searches. While the compound is commercially available, indicating its synthesis and characterization have been performed, the specific NMR, IR, and MS data are not published in easily accessible journals or databases.

For the purpose of this guide, a predictive and illustrative analysis based on the known spectroscopic behavior of related bromo- and hydroxy-indole derivatives is provided. Researchers who synthesize or acquire this compound should perform their own spectroscopic analysis and compare it to the expected patterns described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR would be essential for the characterization of **4-Bromo-1H-indol-6-ol**.

^1H NMR (Proton NMR):

The ^1H NMR spectrum would provide information on the number of different types of protons and their connectivity.

- **Aromatic Protons:** The protons on the indole ring system would appear in the aromatic region (typically δ 6.5-8.0 ppm). Specifically, H5 and H7 on the benzene portion, and H2 and H3 on the pyrrole portion would be observed. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom would influence their chemical shifts. H5 would likely be a singlet or a narrow doublet, and H7 would also be a singlet or a narrow doublet. The coupling constants between adjacent protons would help in assigning the signals.
- **Pyrrole Protons:** The H2 and H3 protons of the pyrrole ring would likely appear as doublets of doublets or triplets, depending on the coupling with each other and with the N-H proton.

- **N-H Proton:** The proton on the nitrogen atom (N-H) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
- **O-H Proton:** The hydroxyl proton (O-H) would also appear as a broad singlet, and its chemical shift would be variable.

^{13}C NMR (Carbon-13 NMR):

The ^{13}C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule.

- **Aromatic Carbons:** The six carbons of the benzene ring would appear in the aromatic region (typically δ 100-150 ppm). The carbon bearing the hydroxyl group (C6) and the carbon bearing the bromine atom (C4) would have their chemical shifts significantly influenced by these substituents.
- **Pyrrole Carbons:** The two carbons of the pyrrole ring (C2 and C3) and the two bridgehead carbons (C3a and C7a) would also have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-1H-indol-6-ol** in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or acetone- d_6) in an NMR tube. DMSO- d_6 is often a good choice for compounds with hydroxyl and N-H protons as it allows for their observation.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.
- **Data Processing and Analysis:** Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ^1H NMR signals and determine the chemical shifts and coupling constants. Analyze the ^{13}C NMR spectrum to identify all unique carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

- **O-H Stretch:** A broad absorption band is expected in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the stretching vibration of the hydroxyl group.
- **N-H Stretch:** A sharp to moderately broad peak around $3300\text{--}3500\text{ cm}^{-1}$ would indicate the N-H stretching vibration of the indole ring.
- **C-H Aromatic Stretch:** Absorption bands just above 3000 cm^{-1} would be due to the C-H stretching of the aromatic ring.
- **C=C Aromatic Stretch:** Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
- **C-O Stretch:** A strong absorption band in the $1200\text{--}1300\text{ cm}^{-1}$ region would correspond to the C-O stretching of the phenolic hydroxyl group.
- **C-Br Stretch:** The carbon-bromine stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm^{-1} .

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak:** The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of **4-Bromo-1H-indol-6-ol** (211.04 g/mol for the most abundant isotopes). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (for the ^{79}Br and ^{81}Br isotopes).

- **Fragmentation Pattern:** The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways for indoles include the loss of small molecules like HCN. The fragmentation pattern can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), should be used.
- **Data Acquisition and Analysis:** Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. The accurate mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Conclusion

While detailed, published experimental data for **4-Bromo-1H-indol-6-ol** is currently scarce, this guide provides a comprehensive framework for its spectroscopic characterization. The predicted NMR, IR, and MS data are based on the known behavior of similar chemical structures and serve as a valuable reference for researchers working with this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data. Rigorous spectroscopic analysis is indispensable for ensuring the identity, purity, and structural integrity of **4-Bromo-1H-indol-6-ol** in any research and development setting.

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References

- 1. 885518-89-8 | CAS DataBase [m.chemicalbook.com]

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